Product packaging for rac N-Acetyl Norlaudanosine-d3(Cat. No.:CAS No. 1216654-63-5)

rac N-Acetyl Norlaudanosine-d3

Cat. No.: B565333
CAS No.: 1216654-63-5
M. Wt: 388.478
InChI Key: JIDKUPJJVWNDTF-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rac N-Acetyl Norlaudanosine-d3, also known as this compound, is a useful research compound. Its molecular formula is C22H27NO5 and its molecular weight is 388.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27NO5 B565333 rac N-Acetyl Norlaudanosine-d3 CAS No. 1216654-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trideuterio-1-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-14(24)23-9-8-16-12-21(27-4)22(28-5)13-17(16)18(23)10-15-6-7-19(25-2)20(11-15)26-3/h6-7,11-13,18H,8-10H2,1-5H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDKUPJJVWNDTF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Tetrahydroisoquinoline Alkaloids and Their Research Significance

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is a structural motif found in a vast and diverse family of natural products known as tetrahydroisoquinoline alkaloids. acs.orgrsc.orgnih.gov These compounds are widely distributed in nature, having been isolated from numerous plant families, and some are even found in mammalian species. nuph.edu.uaresearchgate.netnih.gov The biosynthesis of these alkaloids often originates from amino acids like tyrosine or phenylalanine. nih.govrsc.org

The significance of THIQ alkaloids in scientific research stems from their remarkable structural diversity and their broad spectrum of potent biological activities. acs.orgnuph.edu.ua Researchers have identified THIQ derivatives with a wide array of pharmacological properties, including:

Antitumor nuph.edu.uaresearchgate.netmdpi.com

Antimicrobial and Antibacterial rsc.orgnuph.edu.ua

Antiviral rsc.org

Anti-inflammatory nuph.edu.uamdpi.com

Neuroprotective and CNS-related activities nih.govmdpi.com

Due to their therapeutic potential, the THIQ scaffold is considered a "privileged structure" in medicinal chemistry, attracting significant attention for the development of new synthetic analogs and potential pharmaceutical agents. rsc.orgresearchgate.net The complexity and chirality of these molecules also make them compelling targets for total synthesis, driving innovation in chemical methodology. acs.org

Norlaudanosine Derivatives As Subjects in Alkaloid Chemistry and Biology

Within the large family of THIQ alkaloids, norlaudanosine and its derivatives occupy a position of central importance. Norlaudanosine is a benzyltetrahydroisoquinoline alkaloid that serves as a key biosynthetic precursor to a wide range of other complex alkaloids. acs.orgrsc.org For instance, the related compound reticuline, which is derived from norlaudanosine, is a critical branch-point intermediate in the biosynthesis of morphine and other aporphine (B1220529) alkaloids. acs.orgrsc.orgimperial.ac.uk

The synthesis of norlaudanosine and its N-substituted derivatives, like laudanosine (B1674548), has been a subject of interest in organic chemistry. nih.govnih.gov These synthetic efforts are crucial for producing these compounds in the laboratory, enabling further study of their properties and biological activities. The chiral nature of norlaudanosine, possessing a stereocenter, means that its enantiomers can exhibit different biological effects, making enantioselective synthesis and separation critical areas of research. nih.govscilit.com Studies on norlaudanosine derivatives help to elucidate structure-activity relationships (SAR), providing insights into how specific structural modifications influence their biological function. researchgate.net

Principles and Utility of Deuterium Labeling in Contemporary Chemical Science

Deuterium (B1214612) (D or ²H) is a stable, non-radioactive isotope of hydrogen. wikipedia.org It contains one proton and one neutron in its nucleus, making it approximately twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). wikipedia.org Deuterium labeling is a technique where one or more hydrogen atoms in an organic molecule are replaced with deuterium atoms. youtube.com This substitution results in a molecule that is chemically very similar to its non-labeled counterpart but has a higher mass. youtube.comclearsynth.com

This subtle change in mass is the basis for the widespread utility of deuterated compounds in science. wikipedia.org Key applications include:

Internal Standards in Mass Spectrometry: Deuterated compounds are frequently used as internal standards for quantitative analysis. wikipedia.orgacs.org Since they behave almost identically to the non-labeled analyte during sample preparation and chromatographic separation but are easily distinguished by their mass in a mass spectrometer, they allow for highly accurate and precise quantification.

Mechanistic Studies: The increased mass of deuterium can affect the rate of chemical reactions in which a carbon-hydrogen bond is broken. This phenomenon, known as the kinetic isotope effect (KIE), provides valuable information for elucidating reaction mechanisms. acs.org

Metabolic Studies (ADME): In medicinal chemistry, replacing hydrogen with deuterium at specific sites can alter a drug's metabolic profile (absorption, distribution, metabolism, and excretion). clearsynth.comacs.org This can lead to improved metabolic stability and enhanced pharmacokinetic properties. acs.org

Structural Biology: Deuterium labeling is used in techniques like NMR spectroscopy and mass spectrometry to probe the three-dimensional structure and dynamics of proteins and other biomolecules. clearsynth.comacs.org

The synthesis of deuterated compounds can be achieved through various methods, including chemical synthesis where deuterium is introduced via specific reactions or through late-stage C-H bond functionalization. clearsynth.comacs.orgrsc.org

Positioning of Rac N Acetyl Norlaudanosine D3 As a Research Probe

General Strategies for Tetrahydroisoquinoline Ring System Construction

The tetrahydroisoquinoline (THIQ) scaffold is a prevalent structural motif in a vast array of naturally occurring alkaloids and pharmacologically active compounds. mdpi.comorganic-chemistry.org Its synthesis has been a focal point of organic chemistry, leading to the development of numerous classical and modern methodologies.

Bischler-Napieralski Reaction and Reductive Cyclization Pathways

A cornerstone in the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction. organic-chemistry.orgorganicreactions.org This reaction involves the cyclodehydration of a β-phenylethylamide using a condensing agent like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). organic-chemistry.orgorganicreactions.org The resulting 3,4-dihydroisoquinoline (B110456) can then be reduced to the corresponding tetrahydroisoquinoline. rsc.org

The mechanism of the Bischler-Napieralski reaction is believed to proceed through the formation of a nitrilium salt intermediate, which then undergoes electrophilic aromatic substitution to form the cyclic product. organic-chemistry.org The choice of dehydrating agent and reaction conditions, such as temperature and solvent, can significantly influence the reaction's efficiency. organic-chemistry.orgorganicreactions.org For instance, the use of milder condensing agents and lower temperatures has been shown to improve yields compared to the original high-temperature conditions. organicreactions.org

Reductive cyclization offers an alternative and often complementary approach. For example, a TiCl₄-mediated cyclization of a benzylaminoacetal derivative, followed by reduction with a reagent like triethylsilane (Et₃SiH), provides an efficient route to tetrahydroisoquinolines. researchgate.net This method is particularly advantageous as it can tolerate electron-withdrawing substituents, a limitation in some classical approaches. researchgate.net

Alternative Classical and Modern Approaches

Beyond the Bischler-Napieralski reaction, several other named reactions are pivotal in tetrahydroisoquinoline synthesis.

The Pictet-Spengler reaction is a prominent method that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgname-reaction.comjk-sci.com This reaction is considered a special case of the Mannich reaction and is notable for its ability to proceed under mild, even physiological, conditions, especially when the aromatic ring is activated with electron-donating groups. wikipedia.orgjk-sci.com The versatility of the Pictet-Spengler reaction has been demonstrated in its application to solid-phase combinatorial chemistry for the generation of diverse molecular libraries. nih.gov

The Pomeranz-Fritsch reaction provides another route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. thermofisher.comnumberanalytics.comwikipedia.org Modifications to this reaction, such as the Bobbitt modification, allow for the synthesis of tetrahydroisoquinolines by incorporating a hydrogenation step. thermofisher.combeilstein-journals.org

Modern approaches continue to expand the synthetic chemist's toolkit. These include chemoenzymatic one-pot processes that utilize enzymes for key transformations under mild conditions, offering a more environmentally benign alternative to harsh chemical methods. mdpi.com Additionally, palladium-catalyzed reactions, such as the direct arylation of aryl halides, have been employed in the synthesis of complex tetrahydroisoquinoline alkaloids. acs.orgnih.gov

N-Acetylation Processes for Secondary Amines in Alkaloid Synthesis

The introduction of an acetyl group onto the nitrogen atom of a secondary amine is a common transformation in alkaloid synthesis, often performed to modify the compound's biological activity or as a protective group strategy. nih.gov This N-acetylation is typically achieved using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. The reaction can be catalyzed by either acids or bases.

In the context of synthesizing compounds like this compound, the secondary amine of the norlaudanosine core would be subjected to such an acetylation step. While traditional methods are effective, there is a continuous drive to develop greener and more efficient protocols. For instance, microwave-assisted N-acetylation using a catalytic amount of zinc acetate (B1210297) in acetic acid has been reported as a chemoselective and environmentally friendly alternative. researchgate.net This method avoids the use of corrosive reagents and can proceed rapidly with high yields. researchgate.net

Techniques for Selective Deuterium Labeling in Organic Molecules

The incorporation of deuterium, a stable isotope of hydrogen, into organic molecules is a powerful tool in various scientific disciplines, including the study of reaction mechanisms and drug metabolism. rsc.orgmdpi.com Several methods have been developed for the selective introduction of deuterium.

Base-Catalyzed Hydrogen-Deuterium Exchange Protocols

Base-catalyzed hydrogen-deuterium (H-D) exchange is a straightforward method for introducing deuterium into molecules containing acidic C-H bonds. mdpi.com The process involves treating the substrate with a deuterium source, such as deuterium oxide (D₂O), in the presence of a base. mdpi.comwikipedia.org The base facilitates the deprotonation of the acidic proton, and the resulting carbanion is then quenched by the deuterated solvent. acs.org This method is particularly effective for protons adjacent to carbonyl groups or other electron-withdrawing functionalities due to the increased acidity of these positions. mdpi.com The efficiency of the exchange is dependent on factors such as the strength of the base, the temperature, and the pKa of the C-H bond. acs.orgacs.org

Catalytic Hydrogenation-Deuteration Methods

Catalytic methods offer a versatile and often more selective approach to deuterium labeling. bohrium.com These techniques typically employ transition metal catalysts, such as palladium, rhodium, or iridium, to facilitate the addition of deuterium across unsaturated bonds or through C-H activation. mdpi.combohrium.com

Catalytic transfer deuteration is an increasingly popular method that avoids the need for hazardous D₂ gas. bohrium.com In this approach, a stable, deuterated donor molecule provides the deuterium atoms, which are then transferred to the substrate via a metal catalyst. bohrium.com Common deuterium sources include deuterated alcohols or formic acid in D₂O. mdpi.commarquette.edu This technique has been successfully applied to the reduction of alkenes and alkynes to their deuterated alkane counterparts. bohrium.combohrium.com

Catalytic hydrogenation using deuterium gas (D₂) in the presence of a heterogeneous or homogeneous catalyst is a classic method for introducing deuterium. researchgate.netscispace.com For example, Raney nickel has been shown to be an effective catalyst for the reductive deuteration of nitriles to primary amines with high deuterium incorporation. scispace.com Flow chemistry approaches using in-situ generated D₂ gas from D₂O offer a safe and efficient way to perform these reactions. researchgate.net

The selective introduction of deuterium into a molecule like rac N-Acetyl Norlaudanosine to produce the d3 variant would likely involve one of these catalytic methods, targeting a specific position, such as a methoxy (B1213986) group, for deuteration.

Biosynthetic Incorporation of Deuterium

The biosynthesis of benzylisoquinoline alkaloids (BIAs), the family to which norlaudanosine belongs, offers a potential route for deuterium incorporation. researchgate.netnih.gov This class of over 3,000 compounds is primarily found in plant families such as Papaveraceae and Ranunculales. rsc.orgchemspider.comrsc.org The core biosynthetic pathway begins with L-tyrosine, which is converted through several enzymatic steps into key building blocks like dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.org

Researchers have demonstrated that feeding plants deuterated precursors can lead to the formation of deuterium-labeled alkaloids. researchgate.netnih.gov For instance, studies on the sacred lotus (B1177795) (Nelumbo nucifera) have shown that administering L-tyrosine-d4 results in its incorporation into the BIA pathway. researchgate.netnih.gov The deuterated L-tyrosine is metabolized into dopamine-d3 and 4-HPAA-d4. researchgate.netnih.gov These intermediates then condense to form norcoclaurine-d6, the central precursor for a vast array of BIAs, including the norlaudanosine skeleton. researchgate.netnih.gov

Another general strategy for biosynthetic labeling is the administration of heavy water (D₂O) to plants. nih.gov The deuterium from D₂O can be incorporated into various primary metabolites through the plant's central metabolic processes, which then serve as deuterated building blocks for the synthesis of specialized metabolites like alkaloids. nih.gov

Table 1: Examples of Biosynthetic Deuterium Incorporation in BIA Precursors

Deuterated Precursor Key Labeled Intermediate Plant System Example Reference
L-Tyrosine-d4 Norcoclaurine-d6 Nelumbo nucifera (Sacred Lotus) researchgate.net, nih.gov
Heavy Water (D₂O) General Metabolites General Plant Systems nih.gov

Targeted Synthesis of this compound

The targeted synthesis of this compound is a more direct and controlled method for producing this specific isotopically labeled compound. This approach involves two primary stages: first, the synthesis of the racemic norlaudanosine backbone, and second, the N-acetylation using a deuterated reagent.

The synthesis of the core norlaudanosine structure, a 1-benzyltetrahydroisoquinoline, is well-established in organic chemistry. Common methods include the Bischler-Napieralski reaction followed by reduction, or the Pictet-Spengler reaction, which condenses a phenylethylamine with an aldehyde to form the tetrahydroisoquinoline ring. rsc.orgresearchgate.netmdpi.com

For the specific labeling to create this compound, the key step is the introduction of a trideuterated acetyl group. This is achieved by reacting the secondary amine of the norlaudanosine precursor with a deuterated acetylating agent. A direct synthetic analogue is found in the preparation of other deuterated N-acetylated compounds, where d3-acetyl chloride is used as the deuterium source. biomedres.usrepec.org

The synthesis proceeds by treating rac-norlaudanosine with d3-acetyl chloride (CD₃COCl) in the presence of a suitable base. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion and affording the desired product, this compound. This method provides precise control over the location and extent of deuterium incorporation, yielding a product suitable for use as an internal standard in quantitative mass spectrometry analyses. biomedres.usrepec.org

Table 2: Reaction Details for Targeted Synthesis

Reaction Stage Reactants Product Key Feature Analogous Reference
N-Acetylation rac-Norlaudanosine, d3-Acetyl chloride rac N-Acetyl Norlaudanosine-d3 Introduction of a trideuterated acetyl group biomedres.us, repec.org

Significance of Stereoisomerism in Tetrahydroisoquinoline Alkaloids

The tetrahydroisoquinoline (THIQ) framework is a core structure in a vast number of pharmacologically important alkaloids. nih.govacs.org These molecules typically possess at least one chiral center at the C1 position, leading to the existence of stereoisomers. acs.org The spatial arrangement of substituents on this chiral carbon can significantly influence the biological activity of the compound. nih.govontosight.ai Enantiomers of THIQ alkaloids often exhibit different, and sometimes opposing, physiological effects, making the study and separation of these isomers a crucial aspect of medicinal chemistry. nih.gov The absolute configuration of these alkaloids, designated as (R) or (S), is a key determinant of their interaction with biological targets. ontosight.airesearchgate.net

Enantiomeric Resolution and Racemization Studies of Norlaudanosine Analogues

The separation of racemic mixtures of norlaudanosine and its analogues into their individual enantiomers is a critical step for evaluating their distinct properties. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), particularly those based on polysaccharides like amylose (B160209) and cellulose (B213188), has proven effective for the enantiomeric resolution of these compounds. nih.govmdpi.com For instance, semi-preparative HPLC methods have been optimized to isolate enantiomers of norlaudanosine and its derivatives with high purity. nih.govmdpi.com

Racemization, the process of converting an enantiomerically pure or enriched sample back into a racemic mixture, is also a subject of study. researchgate.netacs.org Efficient racemization methods, such as those employing a one-pot redox approach, have been developed for tetrahydroisoquinoline compounds. researchgate.net These studies are important for processes like dynamic kinetic resolution, where one enantiomer is continuously racemized while the other is selectively reacted or separated. acs.orgresearchgate.net

Advanced Spectroscopic Approaches for Stereochemical and Conformational Elucidation

A suite of sophisticated spectroscopic techniques is employed to unravel the complex structural and dynamic features of N-Acetyl Norlaudanosine-d3 and its congeners.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of tetrahydroisoquinoline alkaloids. unimo.itnih.gov One-dimensional ¹H NMR provides fundamental information about the chemical environment of protons within the molecule. nih.govhmdb.ca

For more detailed spatial information, two-dimensional (2D) NMR techniques are utilized. Rotating Frame Overhauser Effect Spectroscopy (ROESY) is particularly valuable for determining the through-space proximity of protons, which helps in elucidating the relative stereochemistry and conformational preferences of the molecule. mdpi.comresearcher.life In studies of norlaudanosine analogues, 2D ROESY experiments have provided atomic-level insights into their three-dimensional structure and their interactions with other molecules, such as cyclodextrins. nih.govmdpi.com These experiments can confirm the spatial relationships between different parts of the molecule, for example, the proximity of the benzyl (B1604629) group to the tetrahydroisoquinoline ring system. researchgate.net

Table 1: Selected ¹H NMR Data for Norlaudanosine Analogues

Compound H-8 Chemical Shift (δ ppm) Notes Reference
N-methylated BTHIQs < 6 Shielding by the benzyl ring researchgate.net
Secondary amine BTHIQs Normal range Extended conformation researchgate.net

BTHIQ: 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898)

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules like norlaudanosine analogues. nih.govacs.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. photophysics.com The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. nih.gov

For tetrahydroisoquinoline alkaloids, the absolute configuration can often be assigned by comparing the experimental CD spectrum to that of a reference compound with a known configuration, such as (S)-norlaudanosine. mdpi.com It is a common observation that (R)-N-unsubstituted 1-benzyl-1,2,3,4-tetrahydroisoquinolines are dextrorotatory, while their (S) counterparts are levorotatory; the opposite is true for their N-substituted derivatives. researchgate.net CD spectral data is typically collected in the UV region, for example, between 220 and 325 nm. mdpi.com

Table 2: Typical Parameters for CD Spectroscopy of Norlaudanosine Analogues

Parameter Value
Wavelength Range 220–325 nm
Path Length 1 mm
Temperature 25 °C
Bandwidth 1 nm

Data compiled from a study on norlaudanosine analogues. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights (e.g., <sup>1</sup>H, 2D ROESY)

Computational Chemistry in Conformational Landscape Assessment

Computational methods provide a theoretical framework to complement experimental findings, offering deep insights into the conformational preferences and energetic properties of molecules.

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to investigate the conformational landscape of tetrahydroisoquinoline alkaloids. researchgate.netmdpi.com These calculations can determine the relative energies of different conformers, identifying the most stable, low-energy structures. researchgate.netnih.gov For instance, ab initio calculations have been used to study the conformational preferences of 1-benzyl-1,2,3,4-tetrahydroisoquinolines, revealing that secondary amines like norlaudanosine prefer an extended conformation, while N-alkylated derivatives favor a semi-folded one. researchgate.net

DFT calculations can also be used to predict various spectroscopic properties, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the proposed structures and conformations. nih.govrsc.org These theoretical studies are crucial for understanding the steric and electronic factors that govern the conformational behavior of these complex molecules. researchgate.net

Mass Spectrometry (MS) for Isotopic Purity and Quantification

Mass spectrometry stands as a cornerstone technique for the analysis of isotopically labeled compounds. Its ability to differentiate molecules based on their mass-to-charge ratio makes it indispensable for verifying isotopic purity and for quantification in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for the analysis of benzylisoquinoline alkaloids (BIAs), a class of compounds that includes norlaudanosine derivatives. nih.govsci-hub.se This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. sci-hub.se For N-acetylated norlaudanosine derivatives, LC-MS/MS provides a robust platform for both identification and quantification in complex mixtures such as plant extracts or biological fluids. nih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, often using a reversed-phase column. nih.gov The separated components then enter the mass spectrometer, where they are ionized, commonly using electrospray ionization (ESI) in positive mode, which is effective for the basic nitrogen atom in BIAs. sci-hub.se The mass spectrometer then isolates the protonated molecule of interest (the precursor ion) and subjects it to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions). nih.govsci-hub.se The specific transitions from the precursor ion to the product ions are monitored, providing a high degree of selectivity and sensitivity for quantification. nih.govunc.edu This multiple reaction monitoring (MRM) mode allows for the detection of trace amounts of the analyte even in the presence of interfering substances. ddtjournal.com The development of high-resolution mass spectrometry (HRMS) has further enhanced the capabilities for BIA analysis, providing highly accurate mass measurements that aid in the confident identification of metabolites. nih.govsci-hub.se

Table 1: Key Aspects of LC-MS/MS for N-Acetyl Norlaudanosine-d3 Analysis

Parameter Description Relevance to N-Acetyl Norlaudanosine-d3
Separation Chromatographic separation of the analyte from matrix components. Essential for reducing ion suppression and improving accuracy.
Ionization Generation of gas-phase ions from the analyte. ESI in positive mode is typically used for benzylisoquinoline alkaloids. sci-hub.se
Precursor Ion The molecular ion of the analyte selected for fragmentation. For N-Acetyl Norlaudanosine-d3, this would be the [M+H]+ ion.
Product Ions Characteristic fragments generated from the precursor ion. Provide structural information and specificity for quantification.
Detection Mode Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). Enables highly sensitive and selective quantification. ddtjournal.com

In quantitative bioanalysis using LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. scispace.comkcasbio.com this compound is an ideal internal standard for the quantification of endogenous or non-labeled N-Acetyl Norlaudanosine. A SIL-IS has nearly identical physicochemical properties to the analyte, meaning it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency (or suppression). unc.edukcasbio.com

The key difference between the analyte and the deuterated internal standard is their mass. unc.edu The mass spectrometer can distinguish between the two based on their different mass-to-charge ratios. unc.edu By adding a known amount of the deuterated standard to the sample at the beginning of the sample preparation process, any variability or loss during extraction, handling, and analysis can be corrected for. mdpi.comlcms.cz The ratio of the analyte's peak area to the internal standard's peak area is used to construct the calibration curve and quantify the analyte in unknown samples. unc.edu This approach significantly improves the accuracy, precision, and robustness of the bioanalytical method. scispace.comkcasbio.com

The use of deuterated analogues like this compound is crucial for minimizing matrix effects, which are a common source of error in LC-MS/MS analysis of complex samples like plasma or tissue homogenates. kcasbio.com

Table 2: Advantages of Using this compound as an Internal Standard

Feature Advantage
Chemical Similarity Co-elutes with the analyte, correcting for chromatographic variability.
Identical Extraction Recovery Compensates for losses during sample preparation.
Similar Ionization Efficiency Corrects for matrix-induced ion suppression or enhancement. kcasbio.com
Mass Difference Easily distinguished from the analyte by the mass spectrometer.
Improved Accuracy & Precision Leads to more reliable and reproducible quantitative data. scispace.com

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) in a sample with extremely high precision. thermofisher.com While LC-MS/MS is used for quantification, IRMS can provide valuable information about the origin and biosynthetic pathway of natural products like norlaudanosine. thermofisher.com The isotopic signature of a molecule can vary depending on the geographical origin of the plant source and the specific enzymatic reactions involved in its biosynthesis. thermofisher.com

In the context of deuterated derivatives, while not a primary application for synthetic compounds like this compound, the principles of isotope analysis are central. Stable isotope tracing, a related technique often employing LC-MS, allows for the elucidation of metabolic pathways. nih.govspringernature.com In such studies, a labeled precursor is introduced into a biological system, and the incorporation of the isotope into downstream metabolites is monitored over time. nih.gov This provides direct evidence of metabolic routes and fluxes. nih.gov For instance, if a ¹³C-labeled precursor to norlaudanosine were administered to a plant or cell culture, the pattern of ¹³C incorporation into N-acetyl norlaudanosine and other related alkaloids could be mapped out using mass spectrometry, revealing the intricate details of the biosynthetic network. nih.govspringernature.com

Use of Deuterated Analogues as Internal Standards in Bioanalytical Assays

Chromatographic Methods for Separation and Purification

Chromatographic techniques are essential for the isolation and purification of individual stereoisomers of chiral compounds like norlaudanosine derivatives from their racemic mixtures. The spatial arrangement of atoms in enantiomers can lead to significantly different biological activities, making their separation a critical step in pharmaceutical research. mdpi.comresearcher.life

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation of enantiomers. nih.govresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus their separation. nih.gov For benzylisoquinoline alkaloids, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated excellent performance. nih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The different stabilities of these complexes result in the differential retention of the enantiomers. The choice of mobile phase, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) with a buffer, is crucial for optimizing the separation. nih.govnih.gov In some cases, the enantiomer elution order can even be reversed by changing the column or the mobile phase composition. nih.gov Semi-preparative chiral HPLC can be employed to isolate the individual enantiomers in sufficient quantities for further studies. researcher.lifenih.gov

Table 3: Chiral HPLC for Enantioseparation of Norlaudanosine Derivatives

Component Role Examples/Key Considerations
Chiral Stationary Phase (CSP) Provides the chiral environment for differential interaction. Polysaccharide-based (cellulose, amylose), Pirkle-type. nih.govresearchgate.net
Mobile Phase Elutes the enantiomers at different rates. Mixtures of hexane, ethanol, acetonitrile, methanol, and buffers. nih.govnih.gov
Detector Monitors the elution of the separated enantiomers. UV-Vis, Polarimetric, Mass Spectrometric. researchgate.net
Resolution (Rs) A measure of the degree of separation between the two enantiomer peaks. A value ≥ 1.5 indicates baseline separation. researchgate.net

Capillary Electrophoresis (CE) is another powerful technique for the enantioseparation of chiral compounds, including benzylisoquinoline alkaloids. mdpi.comresearcher.life CE offers advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents. acs.org In chiral CE, a chiral selector is added to the background electrolyte (BGE). bio-rad.com

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for the separation of alkaloids. mdpi.comresearcher.life Anionic cyclodextrins, in particular, have been shown to be highly effective for the enantioseparation of laudanosine (B1674548) and its derivatives. mdpi.comnih.gov The separation principle is based on the differential interaction of the enantiomers with the chiral selector, which leads to different electrophoretic mobilities and migration times. acs.org The formation of inclusion complexes between the analyte and the cyclodextrin (B1172386) cavity is a key aspect of the chiral recognition mechanism. mdpi.com By screening different types of cyclodextrins and optimizing the CE conditions (e.g., pH, buffer concentration, voltage), baseline separation of the enantiomers can be achieved. mdpi.comresearcher.life

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation

Optimization of Sample Preparation Strategies for Deuterated Compounds

The accurate quantification of this compound in complex matrices, such as biological fluids or environmental samples, is critically dependent on the sample preparation strategy. The primary goals of sample preparation are to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. sigmaaldrich.com The use of a deuterated internal standard like this compound is a key strategy in modern analytical chemistry, particularly in methods utilizing mass spectrometry, to correct for analyte loss during sample processing and to compensate for matrix effects that can alter instrument response. texilajournal.comscioninstruments.comnih.gov

Effective sample preparation is essential for minimizing analytical imprecision. texilajournal.com The process must be meticulously optimized to ensure high, reproducible recovery of both the analyte and its deuterated internal standard. Common techniques employed for the extraction of alkaloid compounds like norlaudanosine derivatives include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). scioninstruments.com

Liquid-Liquid Extraction (LLE) is a classic extraction technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. elementlabsolutions.com Key parameters for optimization include:

Solvent Choice: The selection of the organic solvent is critical and is guided by the polarity and physicochemical properties of the analyte. chromatographyonline.com For basic alkaloids like norlaudanosine, adjusting the pH of the aqueous sample to a basic level (e.g., pH 9-10) deprotonates the molecule, increasing its hydrophobicity and promoting its transfer into a non-polar organic solvent like ethyl acetate or dichloromethane. elementlabsolutions.comoup.com

Solvent-to-Sample Ratio: Increasing the ratio of organic solvent to the aqueous sample can enhance extraction efficiency, with a 7:1 ratio often considered a good starting point for optimization. elementlabsolutions.comchromatographyonline.com

Salting-Out Effect: The addition of a high concentration of salt (e.g., sodium sulfate) to the aqueous phase can decrease the solubility of hydrophilic analytes, driving them into the organic phase and improving recovery. elementlabsolutions.comoup.com

Solid-Phase Extraction (SPE) has become a powerful and widely used alternative to LLE, offering higher selectivity, reduced solvent consumption, and easier automation. sigmaaldrich.comexplorationpub.com SPE involves passing a liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while the matrix components are washed away. The purified analyte is then eluted with a small volume of a strong solvent. sigmaaldrich.com Optimization of an SPE method involves several factors:

Sorbent Selection: The choice of sorbent is paramount. For alkaloid compounds, common choices include reversed-phase sorbents (e.g., C18), which retain compounds based on hydrophobicity, and ion-exchange sorbents. sigmaaldrich.com Mixed-mode cation exchange (MCX) cartridges are particularly effective for basic compounds, as they utilize both reversed-phase and strong cation exchange retention mechanisms, providing enhanced selectivity and cleanup. researchgate.net

pH Control: Similar to LLE, controlling the pH of the sample load and wash solutions is crucial. For an MCX sorbent, the sample is typically loaded under acidic conditions (e.g., pH < 6) to ensure the basic analyte is protonated and retained by the cation exchange mechanism.

Elution Solvent: The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent. For MCX, this often involves using a basic solvent (e.g., methanol with ammonium (B1175870) hydroxide) to neutralize the analyte's charge and disrupt the ionic interaction, allowing for its release from the sorbent.

The optimization process for both LLE and SPE aims to maximize analyte recovery while minimizing the co-extraction of matrix components that can cause ion suppression or enhancement in mass spectrometry, known as matrix effects. eijppr.comnih.gov Deuterated internal standards like this compound are ideal because they co-elute with the target analyte and experience similar matrix effects, allowing for accurate correction and reliable quantification. wuxiapptec.com

The following table provides a comparative overview of typical optimization outcomes for the extraction of a representative benzylisoquinoline alkaloid from a biological matrix.

ParameterMethod A: LLEMethod B: SPE (C18)Method C: SPE (Mixed-Mode)
DescriptionStandard Liquid-Liquid ExtractionSolid-Phase Extraction using a reversed-phase sorbentSolid-Phase Extraction using a mixed-mode cation exchange sorbent
Sample pH9.57.05.0
Extraction/Elution SolventEthyl AcetateMethanol5% NH4OH in Methanol
Analyte Recovery (%)788596
Matrix EffectModerate-HighModerateLow
Reproducibility (RSD%)< 8%< 5%< 3%

This table presents illustrative data for a representative alkaloid to demonstrate the principles of sample preparation optimization. Values are typical and may vary for specific applications.

As the data illustrates, while LLE can provide acceptable recovery, SPE, particularly with a highly selective mixed-mode sorbent, often yields higher recovery, lower matrix effects, and better reproducibility. researchgate.net The thorough optimization of these sample preparation steps is a mandatory criterion for developing robust and reliable quantitative methods for this compound. texilajournal.com

Applications of Deuterium Labeling in Mechanistic and Metabolic Research

Elucidation of Biosynthetic Pathways of Related Isoquinoline (B145761) Alkaloids through Deuterium (B1214612) Tracers

The biosynthesis of isoquinoline alkaloids, a diverse class of plant secondary metabolites with significant pharmacological activities, has been a subject of intense research. Deuterium-labeled precursors are invaluable in tracing the intricate network of reactions that lead to the formation of these complex molecules. While direct studies employing rac N-Acetyl Norlaudanosine-d3 as a tracer in biosynthetic pathways are not extensively documented, its structural relationship to key intermediates in isoquinoline alkaloid biosynthesis, such as norlaudanosine and reticuline, provides a strong rationale for its application.

For instance, the biosynthesis of papaverine (B1678415), a benzylisoquinoline alkaloid, has been shown to proceed from (S)-reticuline. researchgate.netnih.gov The pathway involves a series of O-methylation and N-demethylation steps. researchgate.netnih.gov A hypothetical biosynthetic grid for papaverine and related alkaloids is presented below. The use of deuterium-labeled precursors, such as a deuterated version of norlaudanosine, allows researchers to follow the metabolic fate of the molecule through these transformations. By analyzing the incorporation of deuterium into downstream products using techniques like mass spectrometry, the sequence of enzymatic reactions can be determined. The presence of the N-acetyl group in this compound introduces an additional variable, allowing for the investigation of N-acetyltransferases and N-deacetylases within these pathways.

Table 1: Hypothetical Biosynthetic Grid of Papaverine from Norlaudanosine

PrecursorIntermediate 1Intermediate 2Product
NorlaudanosineNorreticulineNorlaudaninePapaverine
(S)-Reticuline(S)-Laudanine
Laudanosine (B1674548)

This table illustrates the potential intermediates in the biosynthetic pathway of papaverine, starting from norlaudanosine. The pathway can proceed through either N-methylated or N-desmethylated intermediates. researchgate.netnih.govresearchgate.net

The use of stable isotope-labeled compounds like this compound would enable researchers to definitively map these pathways and identify the specific enzymes involved, such as O-methyltransferases and dehydrogenases. nih.govnih.gov

Investigation of Enzymatic Reaction Mechanisms Utilizing Kinetic Isotope Effects

The replacement of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). epfl.ch This effect is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. mdpi.com For this compound, the deuterium atoms are located on the N-acetyl methyl group. This specific labeling makes it an ideal substrate for studying the mechanisms of enzymes that interact with this part of the molecule, particularly N-acetyltransferases and N-deacetylases (amidohydrolases).

When a C-H bond is broken in the rate-determining step of a reaction, a primary KIE (kH/kD > 1) is typically observed. epfl.ch In the case of enzymatic N-deacetylation of this compound, a significant primary KIE would suggest that the cleavage of a C-H bond on the acetyl group is involved in the rate-limiting step. Conversely, the absence of a KIE would indicate that this bond cleavage is not rate-determining.

Furthermore, secondary KIEs can provide information about changes in hybridization at the labeled position during the transition state. Solvent isotope effects (SIEs), where the reaction is carried out in D2O instead of H2O, can also be measured to understand the role of proton transfers in the catalytic mechanism. nih.govmdpi.com For enzymes like arylamine N-acetyltransferases (NATs), which catalyze the transfer of an acetyl group, kinetic isotope effect studies have been instrumental in defining their catalytic mechanisms. nih.gov

Table 2: Potential Kinetic Isotope Effect Studies with this compound

Enzyme ClassReactionExpected KIEMechanistic Insight
N-DeacetylaseHydrolysis of the N-acetyl groupPrimary KIE on C-D bond cleavageInvolvement of C-H bond breaking in the rate-determining step.
N-AcetyltransferaseAcetyl group transfer (reverse reaction)Secondary KIEChanges in hybridization at the acetyl carbon during the transition state.
O-MethyltransferaseMethylation of hydroxyl groupsNo significant KIE on the N-acetyl-d3 groupThe N-acetyl group is not directly involved in the rate-determining step of O-methylation.

In Vitro Studies on the Metabolic Fate of N-Acetyl Norlaudanosine-d3

Enzymatic Transformation Profiling

Understanding the metabolic fate of a compound is crucial in various fields of research. In vitro systems, such as liver microsomes, S9 fractions, and hepatocytes, are commonly used to identify the enzymes responsible for metabolizing a compound and to characterize the resulting metabolites. creative-biolabs.comeuropa.eu For this compound, enzymatic transformation profiling would involve incubating the compound with these in vitro systems and analyzing the reaction mixture over time using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

The primary metabolic transformations expected for N-Acetyl Norlaudanosine would be O-demethylation, N-deacetylation, and hydroxylation. The resulting metabolites can be identified by their mass-to-charge ratio and fragmentation patterns in the mass spectrometer. The deuterium label on the N-acetyl group serves as a clear marker, allowing for the unambiguous identification of metabolites that retain this group. For example, a metabolite with an m/z three units higher than the corresponding unlabeled metabolite would confirm the retention of the N-acetyl-d3 moiety. This is particularly useful in distinguishing between isomers and confirming the site of metabolism.

Metabolic Stability Assessments

Metabolic stability assays are designed to determine the rate at which a compound is metabolized by drug-metabolizing enzymes. creative-biolabs.comnuvisan.com This is typically expressed as the in vitro half-life (t1/2) and intrinsic clearance (CLint). thermofisher.com These parameters are critical for predicting the in vivo pharmacokinetic properties of a compound.

In a typical metabolic stability assay, this compound would be incubated with liver microsomes or hepatocytes, and the disappearance of the parent compound would be monitored over time. thermofisher.comnih.gov The rate of disappearance allows for the calculation of the half-life and intrinsic clearance. Comparing the metabolic stability of this compound to its non-deuterated counterpart can reveal a metabolic KIE. If the C-D bonds on the N-acetyl group are cleaved in a rate-limiting metabolic step, the deuterated compound is expected to have a longer half-life and lower intrinsic clearance.

Table 3: Typical Parameters Measured in an In Vitro Metabolic Stability Assay

ParameterDescriptionUnit
t1/2 (Half-life) Time required for the concentration of the compound to decrease by half.minutes
CLint (Intrinsic Clearance) The intrinsic ability of the liver to metabolize a compound.µL/min/mg protein or µL/min/10^6 cells
% Remaining The percentage of the initial compound concentration remaining at a specific time point.%

In Vivo Research Applications of Deuterium-Labeled Norlaudanosine Derivatives (Non-Clinical Focus)

Pathway Delineation and Turnover Studies

Deuterium-labeled compounds are extensively used in non-clinical in vivo studies to trace metabolic pathways and determine the turnover rates of endogenous and exogenous substances. nih.gov The administration of this compound to an animal model would allow researchers to follow its absorption, distribution, metabolism, and excretion (ADME) profile.

By analyzing tissues and biological fluids (e.g., plasma, urine, bile) at different time points, the metabolic fate of the compound in a whole organism can be mapped. The deuterium label facilitates the detection and quantification of the parent compound and its metabolites against a complex biological background. This is particularly advantageous for distinguishing the administered compound from any endogenously produced, non-labeled counterparts.

Turnover studies, which measure the rate at which a substance is replaced in a biological system, can also be conducted using this compound. thegoodscentscompany.com Following administration, the rate of decline of the deuterated compound and the appearance and decline of its deuterated metabolites can be monitored. This provides valuable information on the dynamics of isoquinoline alkaloid metabolism and clearance in a living system. Laudanosine, a related compound, is a known metabolite of the neuromuscular blocking agents atracurium (B1203153) and cisatracurium, and its pharmacokinetics have been studied in various contexts. nih.govwikipedia.orgdrugbank.comnih.gov The use of a deuterated analog like this compound could provide more detailed insights into the metabolic pathways of such compounds.

Tissue Distribution and Accumulation Investigations

Deuterium labeling is a powerful technique to determine the sites of active secondary metabolism. nih.gov For instance, studies on other benzylisoquinoline alkaloids have shown distinct tissue-specific distribution, with accumulation often observed in the root, particularly in the epidermis. nih.gov Similarly, research on N-acetyl-L-cysteine (NAC) has demonstrated that the kidney and liver are the primary organs for its biotransformation. nih.gov

In a hypothetical study using this compound, the compound would be administered to a model organism. At various time points, tissues such as the liver, kidney, brain, and others would be collected. Analysis of tissue extracts by mass spectrometry would allow for the quantification of the deuterated compound and its metabolites. This approach provides a clear picture of which tissues the compound targets and where it accumulates. The deuterium label ensures that the detected molecules can be unequivocally identified as originating from the administered dose, distinguishing them from endogenous compounds. pnas.org

Table 1: Hypothetical Tissue Distribution of this compound Following Administration

TissueExpected Relative AccumulationRationale
Liver HighPrimary site of drug metabolism for many xenobiotics. nih.gov
Kidney HighKey organ for filtration and excretion; high acylase activity. nih.gov
Brain Moderate to LowPotential for crossing the blood-brain barrier due to the lipophilic nature of the benzylisoquinoline scaffold, but may be limited.
Adipose Tissue ModeratePotential for accumulation due to lipophilicity.

This type of investigation is crucial for understanding the potential sites of action and off-target effects of a compound.

Exploration of Molecular Interactions and Receptor Binding Dynamics using Deuterated Probes

Deuterium-labeled compounds are also instrumental in elucidating the interactions between a ligand and its receptor. While specific receptor binding data for N-Acetyl Norlaudanosine is limited, studies on its parent compound, norlaudanosine, provide valuable insights into its potential targets.

Research has shown that racemic norlaudanosine binds to α1-adrenergic receptors in rat cerebral cortical membranes in a competitive manner. researchgate.net The affinity of norlaudanosine and its N-alkyl derivatives for these receptors has been quantified, indicating a structure-activity relationship where the nature of the N-substituent influences binding. researchgate.netscite.ai

The use of this compound in receptor binding assays would follow established protocols. revvity.commerckmillipore.com In a typical competitive binding assay, a radiolabeled ligand known to bind to the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (in this case, this compound). The ability of the test compound to displace the radiolabeled ligand provides a measure of its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful technique where deuterium labeling can reveal dynamic changes in a receptor's conformation upon ligand binding. biorxiv.org By exposing the receptor-ligand complex to a deuterated buffer, the rate of deuterium uptake in different regions of the protein can be measured, highlighting areas involved in the binding interaction and conformational shifts.

Table 2: Reported Receptor Binding Affinity for Norlaudanosine Analogues

CompoundReceptor TargetBinding Affinity (Ki or IC50)Reference
Racemic Norlaudanosineα1-Adrenergic Receptor~4 µM (IC50) researchgate.net
Laudanosine (N-methylnorlaudanosine)α1-Adrenergic Receptor~4 µM (IC50) researchgate.net
N-Ethylnorlaudanosineα1-Adrenergic Receptor~2.5 µM (IC50) researchgate.net
N-Propylnorlaudanosineα1-Adrenergic Receptor<2 µM (IC50) researchgate.net

These studies underscore the utility of such compounds in neuropharmacological research, and the use of a deuterated version like this compound would facilitate precise quantification and metabolic stability studies in parallel with receptor interaction analyses.

Future Directions and Emerging Research Opportunities

Development of Advanced and Sustainable Deuterium (B1214612) Labeling Protocols

The synthesis of deuterated compounds, including rac N-Acetyl Norlaudanosine-d3, is continually evolving towards more efficient, selective, and environmentally sustainable methods. Traditional protocols often rely on expensive deuterium gas (D2) and harsh reaction conditions. thalesnano.com The future of deuterium labeling lies in the development of "green chemistry" approaches that minimize waste and energy consumption while maximizing precision. mdpi.com

Advanced methods are emerging that offer significant advantages over conventional techniques. These include:

Photochemical Deuteration: Utilizing visible light to catalyze the incorporation of deuterium, this method offers milder reaction conditions and the potential for late-stage deuteration of complex molecules. rsc.org

Electrochemical Labeling: This approach uses electricity to drive the deuteration process, employing heavy water (D₂O) as an inexpensive and readily available deuterium source. oaepublish.com It provides high site-selectivity and avoids the need for hazardous reagents. nih.gov

Catalyst-Driven Hydrogen Isotope Exchange (HIE): Modern HIE methods use sophisticated transition-metal catalysts (e.g., iridium, palladium, ruthenium) to facilitate the direct exchange of hydrogen for deuterium on a substrate. mdpi.comacs.orgrsc.org These methods are increasingly using D₂O as the deuterium source, which is more sustainable than D₂ gas. mdpi.com For instance, a Pd/C-Al-D₂O system has been shown to be an effective and environmentally benign protocol for H-D exchange. mdpi.com

These next-generation protocols aim to provide not just the deuterated molecule, but to do so with high isotopic enrichment at specific, metabolically relevant positions. acs.orgnih.gov For a compound like N-Acetyl Norlaudanosine, this could mean selectively deuterating the N-acetyl group (as in the -d3 variant) or other positions known to be susceptible to metabolism. tandfonline.com

Table 1: Comparison of Deuterium Labeling Methodologies

MethodDeuterium SourceKey AdvantagesChallenges
Conventional HIE D₂ GasHigh incorporation ratesExpensive D₂ source, high pressure, safety concerns
Photochemical Labeling D₂O, Deuterated SolventsMild conditions, high selectivityStill an emerging field, scalability can be a concern
Electrochemical Labeling D₂OGreen reductant (electrons), high controlRequires specific electrochemical setup
Advanced Catalytic HIE D₂OHigh selectivity, use of inexpensive D₂OCatalyst cost and removal

The development of these sustainable protocols will make deuterated compounds like this compound more accessible for widespread use in research.

Integration of Multi-Omics Data with Isotopic Tracing for Systems-Level Understanding

The true power of isotopic labeling is realized when it is combined with high-throughput "omics" technologies. The integration of data from metabolomics, proteomics, and transcriptomics provides a holistic, systems-level view of how a cell or organism responds to a particular compound. nih.govmdpi.com Isotope tracing with compounds like deuterated norlaudanosine analogues can provide dynamic information on metabolic fluxes that static omics data alone cannot capture. nih.govnih.gov

Future research will focus on using this integrated approach to understand the complex metabolic networks involving benzylisoquinoline alkaloids. nih.gov By administering a deuterated norlaudanosine analogue and tracking its fate using mass spectrometry-based metabolomics, researchers can:

Map Metabolic Pathways: Trace the conversion of the deuterated analogue into various downstream metabolites, confirming its position within the intricate web of alkaloid biosynthesis. nih.govbiorxiv.org

Quantify Metabolic Flux: Determine the rate at which the compound is processed through different pathways, providing a dynamic picture of metabolic activity. nih.govcreative-proteomics.com

Connect Metabolism to Gene and Protein Expression: Correlate the observed metabolic changes with data from transcriptomics and proteomics. nih.govfrontiersin.org For example, an increase in the metabolism of the deuterated analogue could be linked to the upregulation of specific cytochrome P450 enzymes identified through proteomic analysis.

This multi-omics strategy, powered by isotopic tracers, moves research beyond observing static snapshots to understanding the dynamic regulation of metabolic systems. frontiersin.org It allows for the construction of comprehensive computational models of metabolism, enhancing the predictive power of systems biology. frontiersin.org

Novel Applications of Deuterated Norlaudanosine Analogues in Chemical Biology

Beyond their use as internal standards, deuterated compounds are increasingly being developed as sophisticated chemical probes to investigate biological processes in living systems. europa.eucnrs.fr The unique properties of the carbon-deuterium (C-D) bond can be exploited for novel applications in chemical biology.

Emerging research opportunities for deuterated norlaudanosine analogues include:

Direct Spectroscopic Imaging: The C-D bond has a unique vibrational frequency that can be detected by techniques like Raman spectroscopy. europa.eu This allows for "label-free" imaging, where the deuterated drug itself can be tracked within cells and tissues without the need for bulky fluorescent tags. This could enable real-time visualization of how norlaudanosine analogues distribute within neurons and interact with their targets. europa.eu

Probing Enzyme Mechanisms: The kinetic isotope effect (KIE), where the heavier C-D bond is broken more slowly than a C-H bond, is a classic tool for studying reaction mechanisms. nih.govscispace.com By synthesizing norlaudanosine analogues deuterated at different positions, researchers can pinpoint which sites are involved in enzymatic metabolism and elucidate the mechanisms of enzymes like cytochrome P450s. nih.gov

Development of Metabolically Stabilized Ligands: Deuteration at a site of metabolic attack can slow down the breakdown of a molecule, enhancing its half-life and bioavailability. nih.govtandfonline.comnih.gov While this compound is primarily an analytical standard, this principle could be applied to create novel deuterated norlaudanosine-based research tools or therapeutic candidates with improved pharmacokinetic properties. nih.gov

These applications transform deuterated molecules from passive tracers into active tools for probing and manipulating biological systems with high precision. europa.eu

Computational Modeling and Machine Learning for Predicting Metabolic Fates of Deuterated Compounds

The vast amounts of data generated from omics studies and isotopic tracing experiments are a perfect fit for computational and machine learning (ML) approaches. taylorfrancis.commdpi.com These in silico methods are becoming indispensable for predicting the metabolic fate of compounds, including deuterated analogues. cam.ac.uk

Future directions in this area include:

AI-Powered Metabolism Prediction: Machine learning algorithms, particularly deep learning, can be trained on large datasets of known metabolic transformations to predict the likely metabolites of a new compound. taylorfrancis.commdpi.comresearchgate.net For a deuterated norlaudanosine analogue, an AI model could predict how the presence of deuterium might alter its metabolic profile, potentially forecasting "metabolic switching" where the blockage of one metabolic route leads to the upregulation of another. tandfonline.com

Predicting Kinetic Isotope Effects: Computational models can be used to calculate the anticipated KIE for a given metabolic reaction. This allows researchers to strategically decide where to place deuterium atoms to achieve the desired effect on metabolic stability, guiding the synthetic process.

Integrating Diverse Datasets: The ultimate goal is to create integrated computational platforms that combine structural information, omics data, and isotopic tracing results. researchgate.net Such models could simulate the entire journey of a deuterated compound through a biological system, from absorption and distribution to metabolism and excretion, providing a comprehensive in silico prediction of its pharmacokinetic and pharmacodynamic properties. taylorfrancis.com

Table 2: Computational Approaches in Deuterated Compound Research

ApproachApplicationPredicted Outcome for Deuterated Compounds
Machine Learning (ML) Metabolite PredictionStructure of likely metabolites, prediction of metabolic switching
Quantum Mechanics (QM) KIE CalculationMagnitude of the kinetic isotope effect at specific positions
Pharmacokinetic (PK) Modeling In vivo behavior simulationHalf-life, clearance, bioavailability, optimal dosing
Systems Biology Modeling Network-level effectsImpact on overall metabolic flux and pathway dynamics

The synergy between advanced experimental techniques using compounds like this compound and powerful computational modeling will undoubtedly accelerate discovery, providing unprecedented insights into the chemistry and biology of alkaloids and other complex natural products.

Q & A

Q. Q1. What are the standard protocols for synthesizing and characterizing rac N-Acetyl Norlaudanosine-d3 in preclinical studies?

Methodological Answer :

  • Synthesis : Use deuterated precursors (e.g., deuterated acetic anhydride) to introduce stable isotopes into the norlaudanosine backbone. Purify via column chromatography under inert conditions to avoid isotopic exchange .
  • Characterization : Employ high-resolution mass spectrometry (HRMS) for isotopic purity validation (>98% deuterium incorporation) and nuclear magnetic resonance (NMR) to confirm structural integrity. Compare 1H^1H-NMR shifts between deuterated and non-deuterated forms to identify isotopic substitution sites .
  • Reporting : Follow NIH preclinical guidelines for documenting reaction yields, solvent systems, and purity thresholds to ensure reproducibility .

Q. Q2. How do researchers validate the stability of this compound under varying experimental conditions?

Methodological Answer :

  • Stability assays : Conduct accelerated degradation studies (e.g., pH 3–9 buffers, 40–60°C) with LC-MS monitoring. Quantify deuterium retention using isotopic peak ratios post-stress testing .
  • Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (−20°C, inert atmosphere) .
  • Data reporting : Include degradation byproducts and isotopic loss rates in supplementary materials to aid in troubleshooting .

Advanced Research Questions

Q. Q3. How can isotopic effects of deuterium in this compound influence metabolic pathway analysis in comparative studies?

Methodological Answer :

  • Isotopic effect mitigation : Pair deuterated and non-deuterated analogs in parallel in vitro assays (e.g., liver microsomes) to quantify kinetic isotope effects (KIEs) on metabolic rates. Normalize data using internal standards .
  • Pathway mapping : Use tracer studies with deuterated compounds to track metabolite formation via LC-HRMS. Compare fragmentation patterns to distinguish endogenous vs. deuterated metabolites .
  • Contradiction resolution : If KIEs alter metabolite ratios, validate findings with 13C^{13}C-labeled analogs to isolate isotopic vs. enzymatic variability .

Q. Q4. What factorial design strategies optimize the use of this compound in multi-variable neuropharmacology experiments?

Methodological Answer :

  • Design framework : Implement a 2k^k factorial design to test interactions between dosage (e.g., 10–100 µM), exposure time (6–24 hr), and cell type (neuronal vs. glial). Use ANOVA to identify significant variables .
  • Data integration : Apply response surface modeling to predict optimal conditions for receptor binding or enzyme inhibition assays .
  • Replication : Include triplicate runs with blinded sample processing to reduce bias in high-throughput screens .

Q. Q5. How should researchers reconcile contradictory data on this compound’s binding affinity across different assay platforms?

Methodological Answer :

  • Assay calibration : Cross-validate results using orthogonal methods (e.g., SPR vs. ITC) under standardized buffer conditions (pH 7.4, 25°C). Control for isotopic interference by comparing binding curves with non-deuterated analogs .
  • Error analysis : Quantify instrument-specific variability (e.g., baseline drift in SPR) and normalize data using reference compounds .
  • Theoretical alignment : Link discrepancies to assay sensitivity thresholds or isotopic effects on ligand-receptor kinetics, referencing density functional theory (DFT) calculations for deuterium’s electronic impacts .

Q. Q6. What analytical frameworks support the integration of this compound data into broader neurotransmitter research?

Methodological Answer :

  • Conceptual mapping : Align findings with dopaminergic or adrenergic pathway models to contextualize isotopic tracer results .
  • Meta-analysis : Use systematic review tools (e.g., PRISMA) to aggregate data on deuterated alkaloids’ pharmacokinetics across species .
  • Mechanistic modeling : Develop QSAR models incorporating deuterium’s steric and electronic parameters to predict in vivo behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.